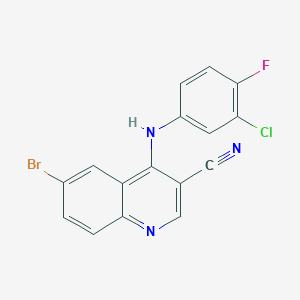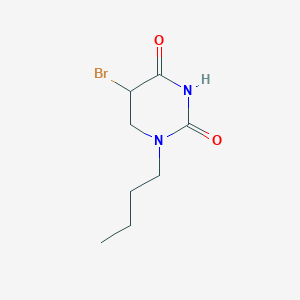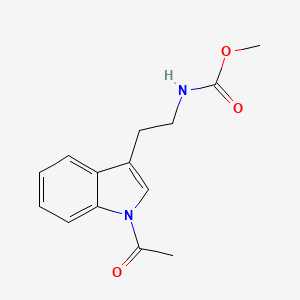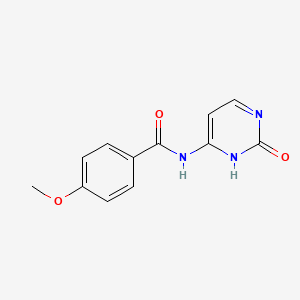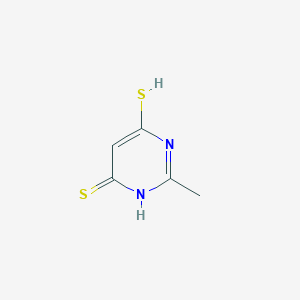
2-Methyl-6-sulfanylpyrimidine-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Mercapto-2-methylpyrimidine-4(1H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2-methylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpyrimidine-4-thiol with sulfur-containing reagents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Mercapto-2-methylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to disulfides or sulfoxides.
Reduction: Formation of thiols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 6-Mercapto-2-methylpyrimidine-4(1H)-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound’s structure may play a crucial role in binding to these targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptopyrimidine: Another sulfur-containing pyrimidine with similar reactivity.
4-Methylpyrimidine-2-thiol: A compound with a similar structure but different substitution pattern.
Uniqueness
6-Mercapto-2-methylpyrimidine-4(1H)-thione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59669-44-2 |
|---|---|
Molekularformel |
C5H6N2S2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
2-methyl-4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H6N2S2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
OUZODHIUYGMGAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=S)N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


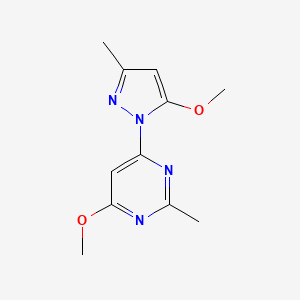
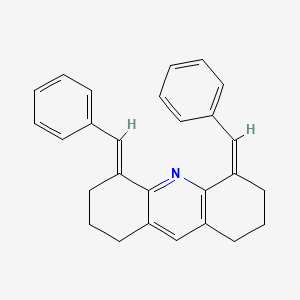
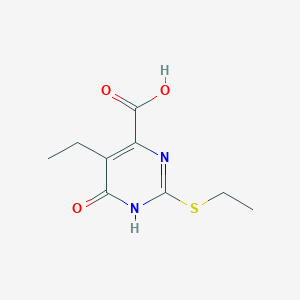
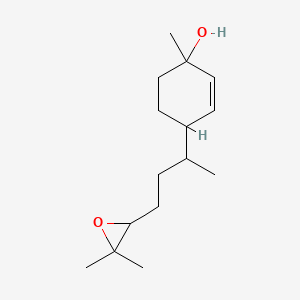
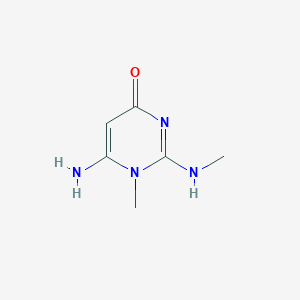
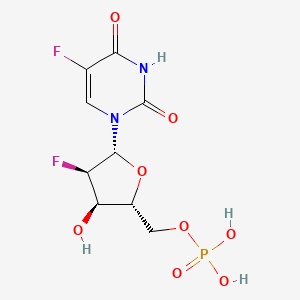
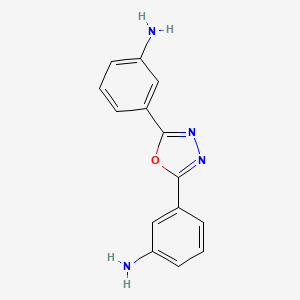
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
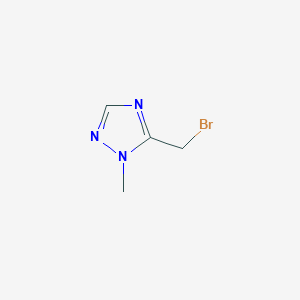
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
